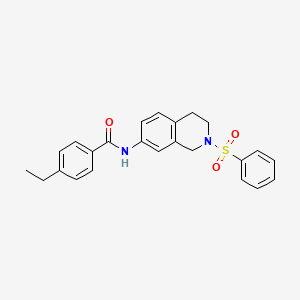
4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reaction: : Sulfonylation of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine.
N-alkylation
Reaction: : N-alkylation with ethyl bromide under basic conditions to introduce the ethyl group.
Benzamide Formation
Reaction: : Amidation with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
While specific industrial processes are proprietary, they generally scale up laboratory methods with optimizations for cost, yield, and safety. Techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency in large-scale production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step reactions starting from readily available precursors.
Formation of 1,2,3,4-tetrahydroisoquinoline
Starting material: : Phenylethylamine.
Reaction: : Cyclization using a dehydrating agent like polyphosphoric acid to form 1,2,3,4-tetrahydroisoquinoline.
化学反应分析
Types of Reactions
Oxidation: : The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.
Reduction: : Reduction reactions may target the sulfonyl group, potentially converting it into a sulfide.
Substitution: : The benzamide and sulfonyl groups can participate in various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Utilization of reagents such as halides, amines, or alcohols under conditions conducive to nucleophilic or electrophilic substitution.
Major Products Formed
The primary products vary based on the reaction type, but may include:
Oxidation: : Isoquinoline derivatives.
Reduction: : Sulfide analogs.
Substitution: : Various substituted tetrahydroisoquinoline and benzamide derivatives.
科学研究应用
Chemistry
The compound's unique structure makes it a candidate for studies in synthetic organic chemistry, including reaction mechanisms and new synthetic methodologies.
Biology
In biological contexts, it may serve as a probe or ligand for studying the activity of enzymes or receptors that interact with isoquinoline or benzamide derivatives.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly targeting neurological or cancer-related pathways.
Industry
Its chemical properties could find applications in materials science, such as the development of novel polymers or coatings.
作用机制
Molecular Targets and Pathways
While specific biological targets depend on its structure-activity relationship studies, potential pathways might include:
Enzyme Inhibition: : Inhibition of enzymes that interact with the benzamide or sulfonyl groups.
Receptor Binding: : Affinity for receptors within the central nervous system, impacting neurotransmission.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
N-phenylsulfonyl derivatives
Benzamide derivatives
Unique Aspects
4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its combined structural features, potentially offering distinct chemical reactivity and biological activities compared to its simpler analogs.
属性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-18-8-10-20(11-9-18)24(27)25-22-13-12-19-14-15-26(17-21(19)16-22)30(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQWKHBBPHIGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
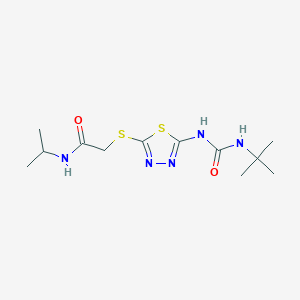
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
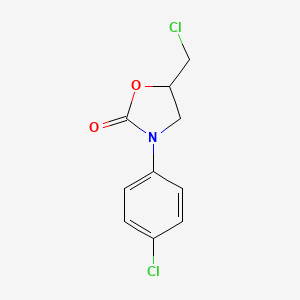
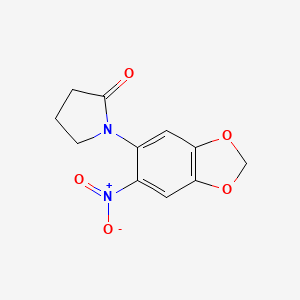
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
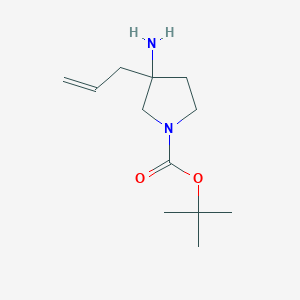
![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2984552.png)
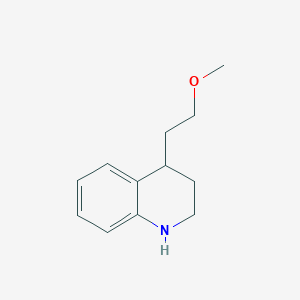
![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)
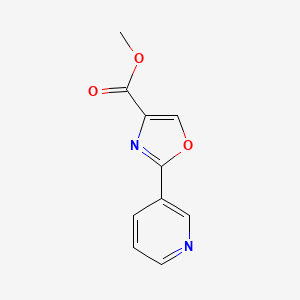
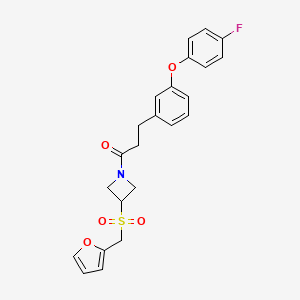
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
